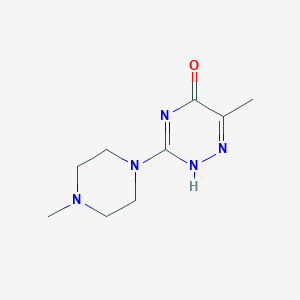
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied for its potential use in various scientific research applications. The compound is known for its unique chemical properties, which make it an ideal candidate for a wide range of research studies.
作用機序
The mechanism of action of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. The compound has been found to interact with various cellular targets such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. The compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has several advantages for lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. Additionally, it has been found to exhibit a wide range of biological activities, making it an ideal candidate for various research studies. However, the compound also has some limitations. It is relatively expensive and may not be readily available in large quantities. Additionally, the compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one. One potential direction is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound could be studied for its potential use as a lead compound for the development of new drugs. Further studies could also be conducted to better understand the mechanism of action of the compound and its interactions with cellular targets. Finally, the compound could be studied for its potential use in various industrial applications such as the development of new materials and chemicals.
合成法
The synthesis of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves the reaction of 4-methylpiperazine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is determined using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
|---|---|
分子式 |
C9H15N5O |
分子量 |
209.25 g/mol |
IUPAC名 |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N5O/c1-7-8(15)10-9(12-11-7)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H,10,12,15) |
InChIキー |
WUQUSLPOJMRPAA-UHFFFAOYSA-N |
異性体SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
正規SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)



![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)


![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)

![Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255891.png)


![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)